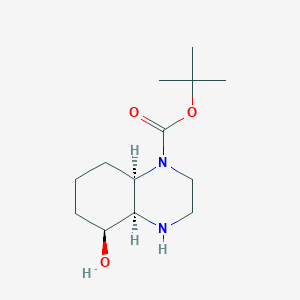
Tert-butyl (4AR,5S,8AR)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4AR,5S,8AR)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate is a complex organic compound with the molecular formula C13H24N2O2 It is characterized by its unique stereochemistry and the presence of a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4AR,5S,8AR)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring is formed through the condensation of an appropriate diamine with a diketone under acidic conditions.
Hydrogenation: The quinoxaline ring is then subjected to hydrogenation to yield the octahydroquinoxaline derivative.
Hydroxylation: The hydroxyl group is introduced at the 5-position through selective hydroxylation using reagents such as osmium tetroxide or potassium permanganate.
Esterification: Finally, the carboxylate group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (4AR,5S,8AR)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl (4AR,5S,8AR)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butyl (4AR,5S,8AR)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the quinoxaline ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (4AR,8AR)-octahydro-1(2H)-quinoxalinecarboxylate
- Methyl (4AR,8AR)-4-{[tert-butyl(dimethyl)silyl]oxy}-5-oxooctahydro-4A(2H)-naphthalenecarboxylate
- Methyl (4AR,8AS)-5,8A-dimethyl-2-oxo-3,4,6,7,8,8A,9,10-octahydro-4A(2H)-anthracenecarboxylate
Uniqueness
Tert-butyl (4AR,5S,8AR)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a tert-butyl ester group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H24N2O3 |
|---|---|
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
tert-butyl (4aR,5S,8aR)-5-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-7-14-11-9(15)5-4-6-10(11)16/h9-11,14,16H,4-8H2,1-3H3/t9-,10+,11-/m1/s1 |
Clé InChI |
KPPATZYVVKCOPW-OUAUKWLOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCN[C@@H]2[C@H]1CCC[C@@H]2O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNC2C1CCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


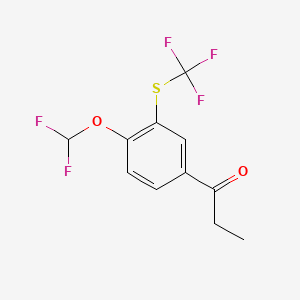
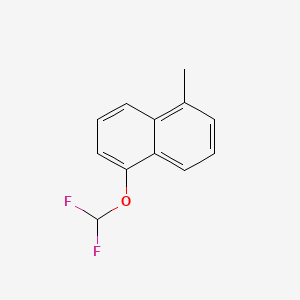
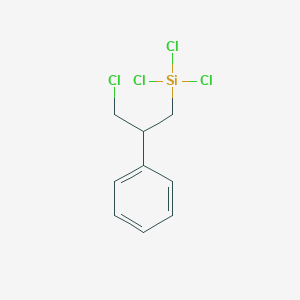
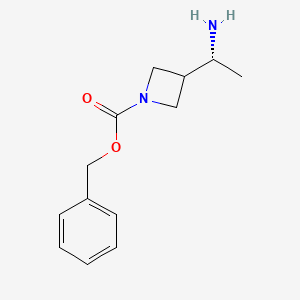
![Imidazo[1,2-a]pyridine,8-(2-propenyloxy)-](/img/structure/B14047031.png)
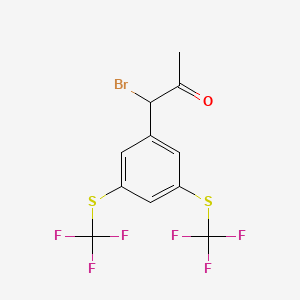

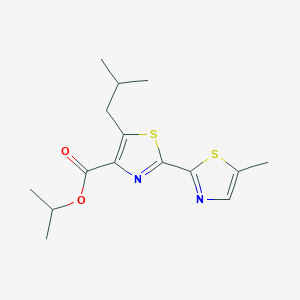
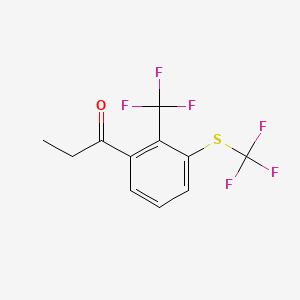
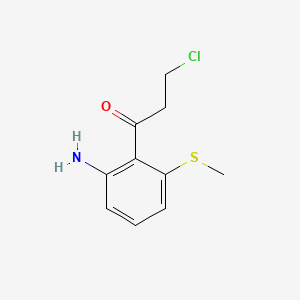
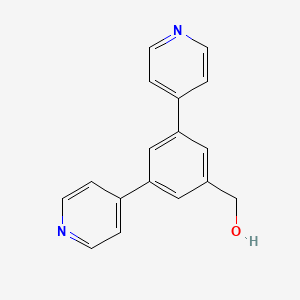

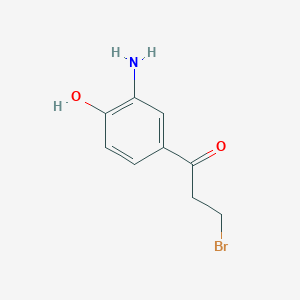
![6-Bromo-8-fluoroimidazo[1,5-a]pyridine](/img/structure/B14047072.png)
